molecular formula C9H15N3 B2860353 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 2155840-61-0

1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Cat. No.: B2860353
CAS No.: 2155840-61-0
M. Wt: 165.24
InChI Key: FBOYNKBMEFLVJT-QMMMGPOBSA-N
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Description

1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group

Future Directions

The future directions for the study and application of pyrazoles are vast due to their wide range of applications in various fields of science . Their increasing popularity suggests that they will continue to be a focus of many techniques, especially because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of a suitable hydrazone with an α-bromo ketone, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often involve the use of a base such as triethylamine and a solvent like toluene or acetonitrile, with heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce pyrazolidines .

Comparison with Similar Compounds

Uniqueness: 1-methyl-5-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct physicochemical properties and biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

1-methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYNKBMEFLVJT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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